Bis(2,3,4,5-tetrachlorophenyl)iodanium chloride
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Overview
Description
Bis(2,3,4,5-tetrachlorophenyl)iodanium chloride is a chemical compound with the molecular formula C12H2Cl8I It is known for its unique structure, which includes two tetrachlorophenyl groups attached to an iodine atom, forming an iodonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3,4,5-tetrachlorophenyl)iodanium chloride typically involves the reaction of iodine with 2,3,4,5-tetrachlorophenyl compounds under specific conditions. One common method is the reaction of iodine monochloride with 2,3,4,5-tetrachlorophenyl compounds in the presence of a suitable solvent, such as acetic acid. The reaction is carried out at a controlled temperature to ensure the formation of the desired iodonium ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2,3,4,5-tetrachlorophenyl)iodanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The iodonium ion can participate in substitution reactions, where the iodine atom is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iodinated aromatic compounds, while reduction reactions may produce deiodinated products.
Scientific Research Applications
Bis(2,3,4,5-tetrachlorophenyl)iodanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2,3,4,5-tetrachlorophenyl)iodanium chloride involves its ability to form reactive intermediates, such as iodonium ions, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The specific pathways involved depend on the nature of the reaction and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Bis(4-tert-butylphenyl)iodonium triflate: Another iodonium compound with similar reactivity but different substituents.
Bis(2,3,4,5-tetrachlorophenyl)diphenylsilane: A related compound with a silicon atom instead of iodine.
Uniqueness
Bis(2,3,4,5-tetrachlorophenyl)iodanium chloride is unique due to its specific structure and reactivity. The presence of multiple chlorine atoms enhances its reactivity and makes it suitable for a wide range of applications. Its ability to form stable iodonium ions also sets it apart from other similar compounds.
Properties
CAS No. |
185140-98-1 |
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Molecular Formula |
C12H2Cl9I |
Molecular Weight |
592.1 g/mol |
IUPAC Name |
bis(2,3,4,5-tetrachlorophenyl)iodanium;chloride |
InChI |
InChI=1S/C12H2Cl8I.ClH/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18;/h1-2H;1H/q+1;/p-1 |
InChI Key |
RZBCWYSWJIGOSZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=C(C(=C1[I+]C2=C(C(=C(C(=C2)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl.[Cl-] |
Origin of Product |
United States |
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